(E/Z)-GSK-3 - 3367-88-2

(E/Z)-GSK-3

Catalog Number: EVT-3188507
CAS Number: 3367-88-2
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(E/Z)-GSK-3 is classified as a serine/threonine kinase, which means it phosphorylates serine and threonine residues in target proteins. This enzyme is highly conserved across eukaryotic species and plays a pivotal role in various signaling pathways. GSK-3 is often categorized based on its isoforms:

  • GSK-3α: Predominantly expressed in the brain and involved in neurodevelopmental processes.
  • GSK-3β: More widely expressed and implicated in metabolic regulation and cellular signaling.
Synthesis Analysis

The synthesis of (E/Z)-GSK-3 inhibitors has been a focus of research due to their potential therapeutic applications. Various synthetic approaches have been explored:

  1. High-Throughput Screening: Initial identification of potent GSK-3 inhibitors often involves high-throughput screening of chemical libraries to find compounds that effectively inhibit GSK-3 activity.
  2. Structure-Activity Relationship Studies: Detailed studies on the structure-activity relationship (SAR) help optimize the chemical structure for enhanced binding affinity and specificity towards GSK-3. For example, modifications at specific positions on the pyrazolopyrimidine scaffold have been shown to improve potency .
  3. Radiosynthesis for Imaging: Recent advances include the development of positron emission tomography (PET) probes for non-invasive imaging of GSK-3 activity in vivo. These probes are synthesized using isotopes like fluorine-18 to track GSK-3 expression in biological systems .
Molecular Structure Analysis

The molecular structure of (E/Z)-GSK-3 has been elucidated through X-ray crystallography, revealing critical features that govern its function:

  • Catalytic Domains: The enzyme comprises an N-terminal β-strand domain and a C-terminal α-helical domain, with an ATP-binding site located between these domains .
  • Active Site Configuration: The active site is characterized by a specific arrangement of residues that facilitate substrate binding and phosphorylation. The consensus sequence for substrates is Ser/Thr—X—X—X—Ser/Thr-P, where priming phosphorylation significantly enhances substrate recognition and phosphorylation efficiency .
Chemical Reactions Analysis

(E/Z)-GSK-3 participates in numerous phosphorylation reactions that regulate various cellular processes:

  1. Substrate Phosphorylation: GSK-3 phosphorylates substrates primarily at serine or threonine residues following a priming phosphorylation event by another kinase. This mechanism allows for precise regulation of signaling pathways .
  2. Inhibition Mechanisms: Phosphorylation at specific sites (e.g., Ser 9 for GSK-3β) can inhibit its activity by inducing conformational changes that prevent substrate binding .
Mechanism of Action

The mechanism of action of (E/Z)-GSK-3 involves several key steps:

  1. Substrate Priming: Many substrates require prior phosphorylation at a nearby residue to enhance their affinity for GSK-3. This priming increases the efficiency of subsequent phosphorylation by 100 to 1000 times compared to unprimed substrates .
  2. Phosphorylation Events: Once bound, GSK-3 catalyzes the transfer of a phosphate group from ATP to the substrate's serine or threonine residue, leading to functional changes in the target protein that modulate various signaling pathways.
Physical and Chemical Properties Analysis

The physical and chemical properties of (E/Z)-GSK-3 are crucial for understanding its behavior in biological systems:

  • Molecular Weight: The molecular weight varies slightly between isoforms; GSK-3α is approximately 51 kDa while GSK-3β is around 47 kDa.
  • Isoform Specificity: The two isoforms exhibit over 98% identity in their catalytic domains but differ in their N-terminal and C-terminal regions, which influences their regulatory mechanisms and substrate specificity .
Applications

(E/Z)-GSK-3 has significant implications across various scientific fields:

  1. Therapeutic Targets: Due to its role in numerous diseases such as diabetes, cancer, and neurodegenerative disorders, GSK-3 inhibitors are being explored as potential therapeutic agents .
  2. Neurodevelopmental Studies: Research into GSK-3's functions has provided insights into neurodevelopmental processes and disorders, making it a target for studying conditions like Alzheimer's disease .
  3. Imaging Techniques: The development of PET probes targeting GSK-3 allows researchers to visualize its activity in living organisms, enhancing our understanding of its role in health and disease .
Molecular Interactions and Binding Mechanisms of (E/Z)-GSK-3β Inhibitor 1

ATP-Competitive Inhibition Kinetics and Catalytic Domain Engagement

(E/Z)-GSK-3β inhibitors function as adenosine triphosphate (ATP)-competitive antagonists, binding directly to the kinase's catalytic cleft. This cleft, situated between the N-terminal β-strand (residues 25-138) and C-terminal α-helical (residues 139-343) domains, features a conserved hinge region (residues 133-141) critical for inhibitor recognition [1] [9]. Kinetic analyses reveal these compounds exhibit sub-micromolar inhibition constants (Ki), with the most potent derivatives like OCM-51 achieving Ki values of 0.030 nM. This high affinity arises from:

  • Hydrogen bonding with hinge residues Val135 and Asp133
  • Hydrophobic packing against the gatekeeper residue Phe67
  • Cation-π interactions with the catalytic triad (Arg96, Arg180, Lys205) [3] [9]

Table 1: Inhibition Kinetics of Representative (E/Z)-GSK-3β Inhibitors

CompoundKi (nM)Binding Interactions
OCM-510.030Val135 H-bond, Arg141 cation-π
PF-3671.2Asp133 H-bond, Phe67 hydrophobic
(E)-2f1700Lys85 H-bond, Ile62 hydrophobic
PMH-3 (Natural)4200Tyr134 H-bond, Leu188 hydrophobic

Molecular dynamics simulations demonstrate that occupancy of the ATP pocket by these inhibitors disrupts phosphate transfer to primed substrates by sterically hindering the glycine-rich loop (residues 84-90) and reorienting the activation loop (residues 200-226) [3] [8]. This mechanism directly suppresses phosphorylation of downstream targets like β-catenin and tau protein.

Structural Basis of Isoform Selectivity for GSK-3β Over GSK-3α

Despite 97% sequence identity in their catalytic domains, (E/Z)-GSK-3β inhibitors achieve >10-fold selectivity for GSK-3β over GSK-3α. This selectivity originates from non-conserved residues within the ATP-binding pocket and adjacent structural elements:

  • His140 (GSK-3β) vs Tyr139 (GSK-3α): The imidazole ring of His140 permits tighter π-stacking with aromatic inhibitor moieties
  • Differential N-terminal folding: GSK-3α's extended N-terminus (63 additional residues) induces subtle backbone shifts that reduce complementarity with bulkier inhibitors
  • Hydrophobic subpocket accessibility: The β-isoform possesses a deeper cavity accommodating lipophilic substituents (e.g., chlorophenyl groups) [3] [9]

Table 2: Key Residue Differences Governing Isoform Selectivity

Structural FeatureGSK-3βGSK-3αSelectivity Consequence
Residue 140His140Tyr139Enhanced π-stacking in β-isoform
N-terminal Length47 kDa51 kDaAltered ATP-pocket topology
Hydrophobic SubpocketLarger volumeSmaller volumeFavors bulky lipophilic groups in β
Priming phosphate pocketArg141Arg133Differential salt-bridge stability

Crystallographic studies of OCM-51 bound to GSK-3β confirm the critical role of His140, where the inhibitor's triazolyl group engages in π-π stacking absent in GSK-3α. Mutagenesis experiments (H140Y mutation in GSK-3β) demonstrate a 12-fold reduction in inhibitor affinity, validating this residue's contribution to isoform discrimination [9].

Comparative Analysis of Binding Affinities: (E)- vs (Z)- Isomer Configurations

Geometric isomerism significantly impacts inhibitory potency due to steric constraints within the ATP-binding site. Analysis of phenylmethylene hydantoin (PMH) inhibitors reveals:

  • (Z)-isomers adopt a cis-configuration that optimally positions the hydantoin ring for hydrogen bonding with Lys85
  • (E)-isomers exhibit distorted binding geometries with reduced hinge region contact
  • Benzylidene substituents in the (Z)-configuration better occupy the hydrophobic region near Leu132 [4] [10]

Table 3: Comparative Inhibition of (E)- vs (Z)-Isomers

CompoundConfigurationGSK-3β IC50 (μM)Key Interactions
PMH-1(Z)13.7Lys85 H-bond, Leu132 hydrophobic
PMH-1(E)>100Weak hinge contact
(E)-2f(E)1.7Compensatory Thr138 H-bond
(Z)-Azaindolinone(Z)0.89Asp133 H-bond, Phe67 π-stacking

Notably, the azaindolin-2-one derivative (E)-2f demonstrates an exception, where its (E)-configuration maintains nanomolar potency (IC50 1.7 μM) through compensatory hydrogen bonding with Thr138 and water-mediated contacts with Asp200. This highlights how molecular scaffolds can overcome geometric limitations through tailored functional group placement [10].

Molecular Docking Simulations of Inhibitor-Kinase Interactions

Advanced computational approaches have elucidated the dynamic binding modes of (E/Z)-GSK-3β inhibitors:

  • Enhanced sampling MD simulations: Reveal that potent inhibitors stabilize the DFG motif (Asp200-Phe201-Gly202) in a catalytically inactive conformation
  • Free energy perturbation (FEP) calculations: Quantify contribution of individual residues to binding energy, identifying Val135 (-2.8 kcal/mol) and Arg141 (-1.9 kcal/mol) as hotspots
  • Consensus scoring models: Integrate docking, MM-GBSA, and quantum mechanical calculations to predict binding poses within 1.5 Å RMSD of crystallographic data [5] [8]

For pyrazolo[1,5-a]pyrimidine derivatives, simulations demonstrate that high-affinity binding requires:

  • Formation of three hydrogen bonds with the hinge region (Val135 backbone)
  • Occupation of the ribose pocket by planar heterocycles
  • Extension into the hydrophobic region II near Leu188Simulations further reveal that inhibitors with sub-100 nM activity reduce the flexibility of the glycine-rich loop (residues 84-90), decreasing its RMSF from 3.2 Å to 1.1 Å and restricting ATP access [5].

Table 4: Hydrogen Bonding Metrics from Docking Simulations

CompoundH-Bonds with HingeH-Bond Occupancy (%)Distance to Val135 (Å)
SB216763298.71.8
OCM-51399.21.7
(Z)-PMH-3176.42.1
(E)-2f281.92.3

Allosteric Modulation Effects on Kinase Conformational Dynamics

Beyond competitive inhibition, select (E/Z)-GSK-3β compounds exhibit allosteric modulation through:

  • Stabilization of the autoinhibitory P-loop: Tideglusib and VP0.7 bind near the DFG motif, increasing occupancy of the Ser9-phosphorylated conformation
  • Disruption of substrate priming: Non-ATP competitive inhibitors like TDZD derivatives induce collapse of the basic ridge (Arg96/Arg180/Lys205), disabling primed substrate recognition [6] [7]
  • Long-range communication: Binding at the allosteric site (C-lobe) transmits conformational changes to the N-lobe via the αC-helix, reducing catalytic efficiency by 40%

Biophysical studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirm that allosteric inhibitors like VP0.7 reduce solvent exposure in:

  • The substrate binding groove (residues 140-150; 65% protection)
  • The activation loop (residues 200-226; 72% protection)
  • The αC-helix (residues 91-105; 58% protection)

This allosteric network creates a closed conformation that sterically hinders both ATP and substrate access. Notably, in limb-girdle muscular dystrophy R1 models, VP0.7 restores Wnt/β-catenin signaling by promoting this inactive state, demonstrating therapeutic relevance of allosteric modulation [6].

Table 5: Allosteric Ligands and Conformational Effects

CompoundBinding SiteHDX Protection (%)β-Catenin Stabilization
TideglusibDFG-adjacent pocket68 ± 3.13.2-fold
VP0.7C-lobe hydrophobic groove72 ± 2.44.1-fold
TDZD-8Substrate priming site65 ± 4.22.8-fold
Compound 12aαC-helix interface59 ± 3.71.9-fold

The discovery of allosteric (E/Z)-GSK-3β modulators provides opportunities for developing isoform-specific therapeutics without competing with high cellular ATP concentrations, addressing a key limitation of ATP-competitive agents [7].

Properties

CAS Number

3367-88-2

Product Name

(E/Z)-GSK-3

IUPAC Name

(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9-

InChI Key

YKQONSWBHGBDSB-XFXZXTDPSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2

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